molecular formula C11H15N3O2 B1362677 1-Methyl-4-(2-nitrophenyl)piperazine CAS No. 62208-63-3

1-Methyl-4-(2-nitrophenyl)piperazine

Cat. No.: B1362677
CAS No.: 62208-63-3
M. Wt: 221.26 g/mol
InChI Key: SSRLRVMFEGGGMQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group attached to the piperazine ring.

Preparation Methods

The synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Methyl-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-4-(2-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The nitrophenyl group can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

1-Methyl-4-(2-nitrophenyl)piperazine can be compared with other nitrophenyl-substituted piperazines, such as:

The uniqueness of this compound lies in the ortho position of the nitro group, which can lead to specific interactions and reactivity patterns not observed in its meta or para counterparts .

Properties

IUPAC Name

1-methyl-4-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRLRVMFEGGGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328470
Record name 1-methyl-4-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-63-3
Record name 1-methyl-4-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask fitted with a condensor and addition funnel, N-methylpiperazine (10.0 grams, 0.1 mol) was stirred while 2-fluoronitrobenzene (14.1 grams, 0.1 mol) was added dropwise under nitrogen. Caution—a vigorous exotherm occurred when approximately 20% of the 2-fluoronitrobenzene had been added. Following completion of the addition (˜30 min.) the reaction was stirred another 60 min. at room temperature, diluted with methylene chloride (100 mL) and washed with saturated aqueous Na2CO3 and saturated aqueous sodium chloride. After drying with MgSO4, the solvent was removed in vacuo to give 2-(4-methylpiperazin-1-yl)-1-nitrobenzene as an orange oil, 20.4 grams. Mass spectrum: 221 (M+), 174 (M-HNO2) 1H-NMR (CDCl3, 300 MHz) δ 7.8-7.0 (4H, m), 3.05 (4H, m), 2.55 (4H, t), 2.3 (3H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoronitrobenzene (6.0 mL, 56.9 mmol) and N-methylpiperazine (8.11 mL, 56.9 mmol) was stirred at 0° C. for 20 minutes, then at room temperature for 3 days. The crude mixture was partitioned between methylene chloride and saturated aqueous sodium bicarbonate and the organic layer was then washed with saturated sodium chloride (NaCl), dried and concentrated in vacuo to provide 2-(4-methylpiperazin-1-yl)-1-nitrobenzene as an orange oil, 12.4 g.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8.11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a Kontes glass tube was added 2-fluoro-nitrobenzene (3.34 g, 23.7 mmol), 1-methyl-piperazine (3.90 mL, 35.6 mmol), and anhydrous THF (10 mL). The tube was sealed and the reaction mixture was allowed to stir at 60° C. for 1 day. The reaction solution was diluted with EtOAc (150 mL), washed with aq NaHCO3, dried over Na2SO4, filtered, and concentrated in vacuo to afford 5.07 g (97% yield) of the title product. MS (ES) 222.3 [M+H]+.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
97%

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